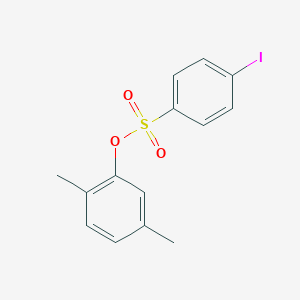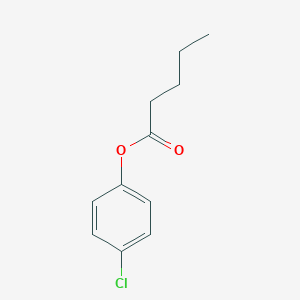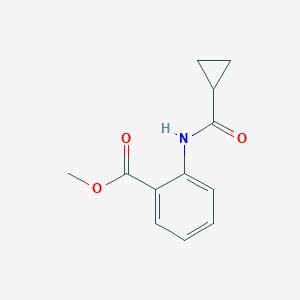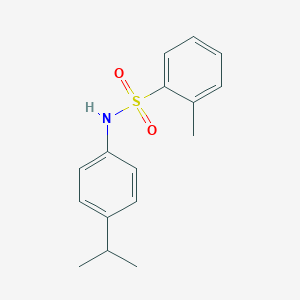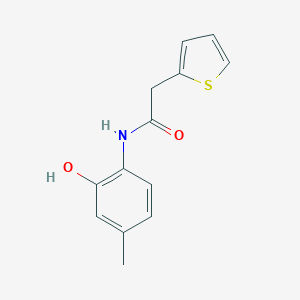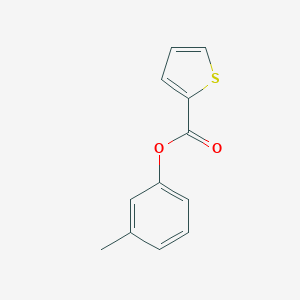
3-methylphenyl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylphenyl thiophene-2-carboxylate is an organic compound with the molecular formula C12H10O2S and a molecular weight of 218.272 . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The esterification of 2-thiophenecarboxylic acid with 3-methylphenol results in the formation of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylphenyl thiophene-2-carboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 3-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction is performed under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-methylphenyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
3-methylphenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Mécanisme D'action
The mechanism of action of 3-methylphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid: Another derivative of thiophene with similar chemical properties.
2-Thiophenecarboxylic acid, 2-methylphenyl ester: A closely related compound with a different substitution pattern on the aromatic ring.
Uniqueness
3-methylphenyl thiophene-2-carboxylate is unique due to its specific ester linkage and substitution pattern, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
38281-69-5 |
|---|---|
Formule moléculaire |
C12H10O2S |
Poids moléculaire |
218.27g/mol |
Nom IUPAC |
(3-methylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10O2S/c1-9-4-2-5-10(8-9)14-12(13)11-6-3-7-15-11/h2-8H,1H3 |
Clé InChI |
KBQQRBXIAWUSAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CS2 |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


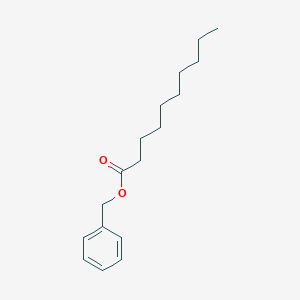
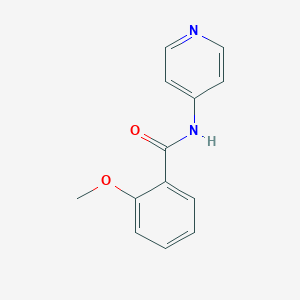

![4-[(4-Iodophenyl)sulfonylamino]benzoic acid](/img/structure/B484906.png)

